molecular formula C16H26N6O3S B11139402 N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide

N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11139402
M. Wt: 382.5 g/mol
InChI Key: MCRWEHQSWITVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide is a heterocyclic compound featuring a tetrahydro-1(2H)-pyrazinesulfonamide core modified with:

  • N,N-dimethyl groups on the sulfonamide nitrogen.
  • A carbonyl-linked 1-(2-pyrimidinyl)-3-piperidyl substituent at the 4-position of the pyrazine ring.

Properties

Molecular Formula

C16H26N6O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N,N-dimethyl-4-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C16H26N6O3S/c1-19(2)26(24,25)22-11-9-20(10-12-22)15(23)14-5-3-8-21(13-14)16-17-6-4-7-18-16/h4,6-7,14H,3,5,8-13H2,1-2H3

InChI Key

MCRWEHQSWITVBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the pyrazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Key Substituents Reported Activity/Application Reference
N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide Tetrahydro-pyrazinesulfonamide 3-(2-pyrimidinylamino)benzoyl group Signal pathway modulation, anti-infective research
1-(2-Pyrimidinyl)-piperazine Piperazine 2-pyrimidinyl group Metabolite of buspirone; α-adrenoceptor activity
Y044-5234 (4-(2-pyridyl)-N~1~-(4-{[(2-pyridylmethyl)amino]carbonyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxamide) Tetrahydro-pyrazinecarboxamide Dual pyridyl groups, carboxamide linkage Screening compound for receptor targeting
N-(2,4-DIMETHYLPHENYL)-1-[6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE Piperidine-carboxamide Trifluoromethylpyrimidine, 2,4-dimethylphenyl Preclinical candidate (structural data only)

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • 1-(2-Pyrimidinyl)-piperazine: Displays weak α1-adrenoceptor affinity but significant intrinsic efficacy in tissues like rat aorta. It lacks α2-adrenoceptor activity .
  • Target Compound: The dimethyl-sulfonamide group may enhance receptor binding compared to simpler piperazine derivatives.
  • Y044-5234 : Dual pyridyl groups and carboxamide linkage may confer selectivity for kinase or GPCR targets, though specific data are unavailable .
Physicochemical Properties
  • Molecular Weight and Solubility :
    • Target compound: Estimated molecular weight ~450–500 g/mol (based on analogs in ).
    • 1-(2-Pyrimidinyl)-piperazine: Lower MW (~179 g/mol) with higher aqueous solubility due to lack of bulky substituents .
  • H-Bonding Capacity: The sulfonamide and carbonyl groups in the target compound increase H-bond acceptor count (8–10 vs.

Structural Modifications and Activity Trends

  • Pyrimidine vs. Pyridine Substituents : Pyrimidine rings (as in the target compound) enhance π-π stacking with aromatic residues in enzyme active sites compared to pyridine derivatives .
  • Sulfonamide vs. Carboxamide Linkages : Sulfonamides generally exhibit stronger hydrogen-bonding interactions and metabolic stability, which may prolong biological half-life .
  • Trifluoromethyl Groups : Present in , these groups improve lipophilicity and resistance to oxidative metabolism but may increase toxicity risks.

Biological Activity

N,N-dimethyl-4-{[1-(2-pyrimidinyl)-3-piperidyl]carbonyl}tetrahydro-1(2H)-pyrazinesulfonamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H26N6O3S
  • Molecular Weight : 378.48 g/mol
  • IUPAC Name : this compound

This structure features a pyrimidine ring, a piperidine moiety, and a sulfonamide group, which are crucial for its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated a significant reduction in cell viability in human lung cancer cells (A549) and breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific enzymes and pathways critical for cell survival and replication.

  • Enzyme Inhibition : It has been suggested that the compound inhibits dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. This inhibition leads to disrupted nucleotide synthesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

Data Tables

Biological ActivityCell Line/OrganismConcentration (µM)Effect
AntitumorA549 (Lung Cancer)10 - 50Reduced cell viability
AntitumorMCF-7 (Breast Cancer)10 - 50Reduced cell viability
AntimicrobialStaphylococcus aureus32Inhibition of growth
AntimicrobialEscherichia coli64Inhibition of growth

Case Study 1: Antitumor Efficacy

In a recent study published in Cancer Letters, researchers evaluated the antitumor efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for lung and breast cancers.

Case Study 2: Antimicrobial Activity Assessment

A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of this compound against clinical isolates of multidrug-resistant bacteria. The findings revealed that it exhibited potent antibacterial activity, suggesting its potential application in treating infections caused by resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.